molecular formula C32H52N4O4+2 B1199210 Demecarium CAS No. 16505-84-3

Demecarium

Cat. No.: B1199210
CAS No.: 16505-84-3
M. Wt: 556.8 g/mol
InChI Key: RWZVPVOZTJJMNU-UHFFFAOYSA-N
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Description

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor or anticholinesterase. It is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. By inhibiting cholinesterase, this compound prolongs the effect of acetylcholine, leading to the constriction of the iris sphincter muscle (miosis) and the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demecarium bromide is synthesized through a multi-step process involving the reaction of decamethylene dibromide with N,N-dimethylaminophenol, followed by the formation of the carbamate ester. The final product is obtained by quaternization with methyl bromide .

Industrial Production Methods: Industrial production of this compound bromide involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Quaternary ammonium salts.

Mechanism of Action

Demecarium exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and pseudocholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at cholinergic synapses. The increased acetylcholine levels result in prolonged stimulation of cholinergic receptors, causing miosis and ciliary muscle contraction. These effects facilitate the outflow of aqueous humor, reducing intraocular pressure .

Comparison with Similar Compounds

Uniqueness of Demecarium: this compound is unique in its long duration of action compared to other cholinesterase inhibitors. This allows for less frequent administration, making it particularly useful in chronic conditions like glaucoma .

Properties

Key on ui mechanism of action

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis.

CAS No.

16505-84-3

Molecular Formula

C32H52N4O4+2

Molecular Weight

556.8 g/mol

IUPAC Name

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium

InChI

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2

InChI Key

RWZVPVOZTJJMNU-UHFFFAOYSA-N

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

Canonical SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

melting_point

164-170

Key on ui other cas no.

16505-84-3
56-94-0

physical_description

Solid

solubility

1.69e-05 g/L

Synonyms

demecarium
demecarium bromide
demecastigmine
Humorsol
Tosmilen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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